2-Ethyl-4-methylpentanal
Overview
Description
2-Ethyl-4-methylpentanal is an organic compound with the molecular formula C8H16O. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is known for its distinct structure, which includes an ethyl group and a methyl group attached to a pentanal backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylpentanal can be synthesized through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and pressures to optimize the formation of the aldehyde while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylpentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atom in the aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various catalysts and reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-Ethyl-4-methylpentanoic acid.
Reduction: 2-Ethyl-4-methylpentanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2-Ethyl-4-methylpentanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological effects .
Comparison with Similar Compounds
2-Ethyl-4-methylpentanol: The corresponding alcohol.
2-Ethyl-4-methylpentanoic acid: The corresponding carboxylic acid.
2-Methylpentanal: A structurally similar aldehyde with one less ethyl group.
Uniqueness: 2-Ethyl-4-methylpentanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its combination of an ethyl and a methyl group on the pentanal backbone differentiates it from other aldehydes and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2-ethyl-4-methylpentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-8(6-9)5-7(2)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFNDNSLQUKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632500 | |
Record name | 2-Ethyl-4-methylpentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10349-95-8 | |
Record name | 2-Ethyl-4-methylpentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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